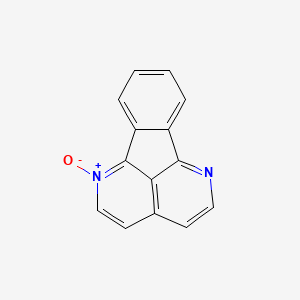
Eupolauridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupolauridine N-oxide is a naphthyridine derivative. It has a role as a metabolite.
Applications De Recherche Scientifique
Antifungal Activity of Eupolauridine and Its Action on DNA Topoisomerases
Eupolauridine exhibits antifungal activity by inhibiting fungal topoisomerase I and II, with notable selectivity and minimal cytotoxicity in mammalian cells (Khan et al., 2002).
Disruption of Mitochondrial Iron-Sulfur Cluster Biosynthesis
Eupolauridine disrupts mitochondrial iron-sulfur (Fe-S) cluster synthesis in fungi, causing cellular imbalances and increasing oxidative stress. This mechanism is distinct from common antifungal drugs and holds potential for new antifungal therapies (Tripathi et al., 2017).
Synthesis and Biological Evaluation
Synthesis of Alkyl and Benzyl Naphthyridinium Analogs
New analogs of eupolauridine, specifically alkyl and benzyl naphthyridinium/pyridinium types, have been synthesized and evaluated. These analogs demonstrated potential as antifungal agents against various pathogens, including bacteria and malaria parasites (Taghavi-Moghadam et al., 2016).
Miscellaneous Research
Lanthanide Coordination Properties
Research on 2,6-bis(N-tert-butylacetamide)pyridine and its N-oxide form, including eupolauridine N-oxide, explored their coordination chemistry with lanthanides, offering insights into potential biomedical applications (Binyamin et al., 2006).
Antiproliferative Alkaloids of Ambavia Gerrardii
Eupolauridine and its derivatives have been isolated and synthesized from Ambavia gerrardii, displaying moderate to strong antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapeutics (Pan et al., 2011).
Propriétés
Nom du produit |
Eupolauridine N-oxide |
|---|---|
Formule moléculaire |
C14H8N2O |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
2-oxido-8-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2O/c17-16-8-6-9-5-7-15-13-10-3-1-2-4-11(10)14(16)12(9)13/h1-8H |
Clé InChI |
OEFOMVQWNBXRQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=CC4=C3C2=[N+](C=C4)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



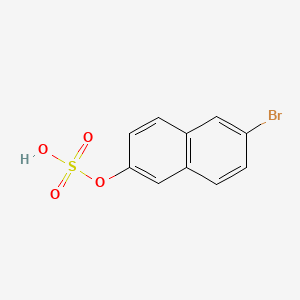
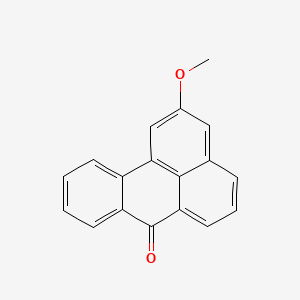
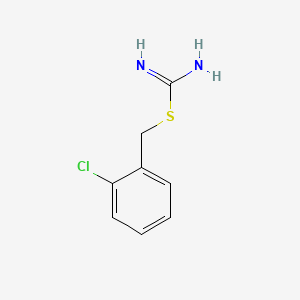
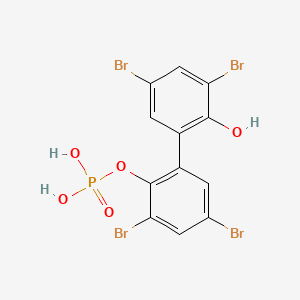
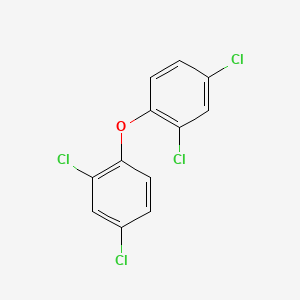
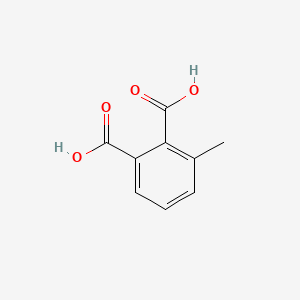
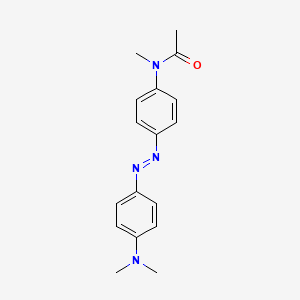
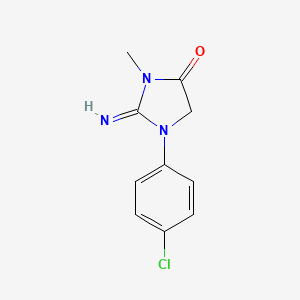
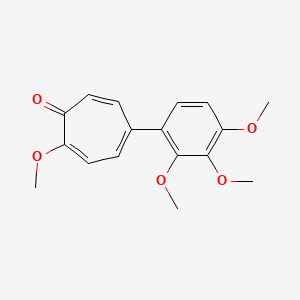
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
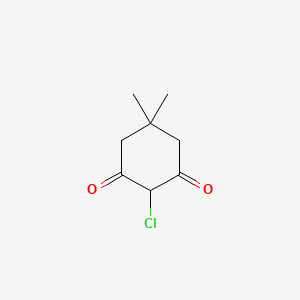
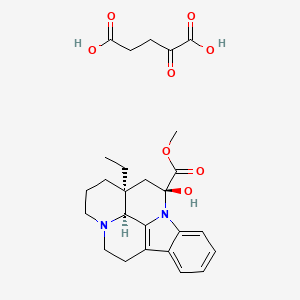
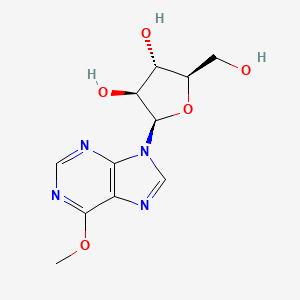
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)